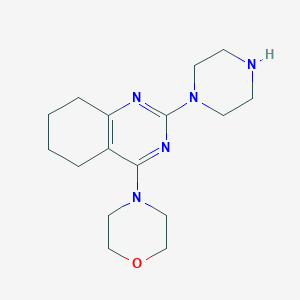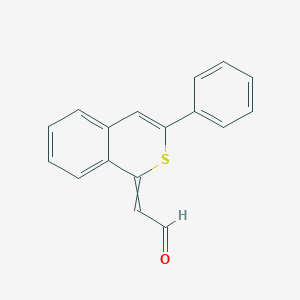![molecular formula C11H10ClNO2S2 B14435490 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-78-5](/img/structure/B14435490.png)
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that features a benzothiazole ring substituted with a sulfanyl group and a chloroethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Applications De Recherche Scientifique
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The benzothiazole ring may also contribute to its activity by interacting with aromatic residues in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, known for its use in rubber vulcanization.
2-Chloroethyl acetate: A simpler compound used in organic synthesis.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the chloroethyl acetate moiety, which imparts specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of more complex molecules and a candidate for various applications in research and industry.
Propriétés
Numéro CAS |
76151-78-5 |
|---|---|
Formule moléculaire |
C11H10ClNO2S2 |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H10ClNO2S2/c12-5-6-15-10(14)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2 |
Clé InChI |
CBKAKXGNEHNNED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
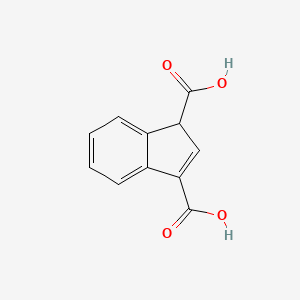
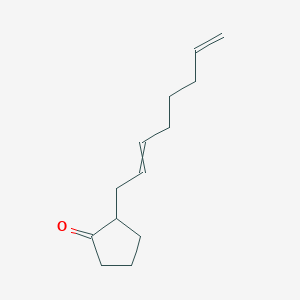
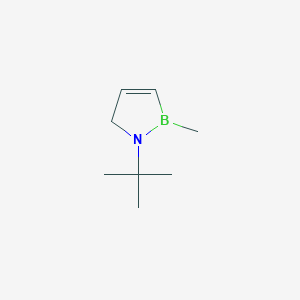


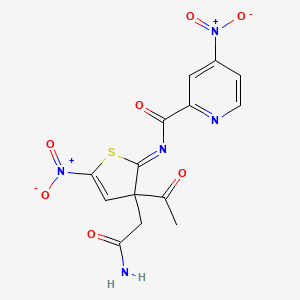
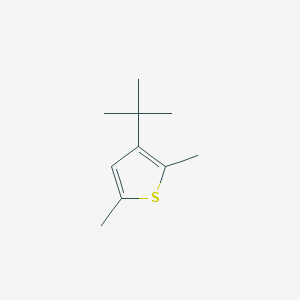
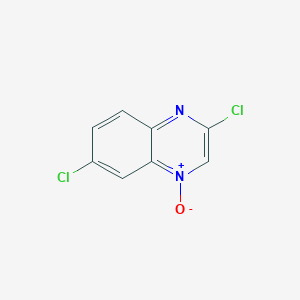
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)


